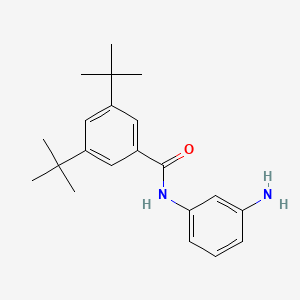![molecular formula C21H23N3S B5570299 N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)
N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine is a chemical compound with potential applications in various fields of chemistry and pharmacology. Its synthesis and properties are of significant interest for research and development.
Synthesis Analysis
The synthesis of similar compounds involves reactions such as nucleophilic aromatic substitution and cyclization processes. For example, Williams et al. (2010) describe the microwave-assisted synthesis of a related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, using a nucleophilic aromatic substitution reaction (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray crystallography. For instance, Little et al. (2008) conducted an X-ray Crystallographic Study of related triazenes, providing insights into the conformational properties of similar molecular structures (Little et al., 2008).
Chemical Reactions and Properties
Compounds like N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including interactions with other organic molecules and potential applications in synthesizing heterocyclic compounds. Hussein et al. (2009) explored the chemical reactions of N-1-Naphthyl-3-oxobutanamide in heterocyclic synthesis, which can be similar to reactions involving N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine (Hussein et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, density, and thermal stability are crucial for understanding the compound's behavior in different environments. For example, Asundaria et al. (2010) synthesized homopolyamides based on related compounds and characterized them by solubility, density, viscosity measurements, and thermal analysis (Asundaria et al., 2010).
Chemical Properties Analysis
The chemical properties of such compounds include reactivity, stability, and interaction with other chemical entities. Verma and Singh (2015) investigated the electrochemical, fluorescence, and antimicrobial studies of related compounds, which can provide insights into the chemical properties of N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine (Verma & Singh, 2015).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Interaction
The compound has been utilized in chemical synthesis, demonstrating its potential in creating piperazine derivatives with specific properties. For example, in the synthesis of 5-HT7 receptor antagonists, similar piperazine derivatives showed promising activity, indicating the compound's relevance in developing pharmacologically active agents (Yoon et al., 2008). Similarly, its structural motif finds applications in the synthesis of complex heterocyclic compounds, offering pathways to novel chemical entities with potential therapeutic applications (Hussein et al., 2009).
Enhancing Biological Activities
Research has explored the incorporation of similar structures to enhance the biological activity of molecules, such as nerve growth factor (NGF) induced neurite outgrowth, showcasing the compound's potential in neurodegenerative disease research (Williams et al., 2010). Moreover, its analogs have been investigated for their ability to interact with DNA, stabilize G-quadruplex structures, and influence cellular processes, highlighting its potential in cancer research (Micco et al., 2013).
Photophysical and Electrochemical Properties
The compound's derivatives have been studied for their luminescent properties and photo-induced electron transfer, indicating its utility in developing fluorescent probes and materials science applications (Gan et al., 2003). These aspects are crucial for designing sensors and imaging agents.
Eigenschaften
IUPAC Name |
(E)-1-(3-methylthiophen-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3S/c1-17-9-14-25-21(17)15-22-24-12-10-23(11-13-24)16-19-7-4-6-18-5-2-3-8-20(18)19/h2-9,14-15H,10-13,16H2,1H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKQTSVGWGVKLN-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-Methyl-2-thienyl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)
![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)
![1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5570250.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5570256.png)
![4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B5570265.png)
![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)
![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

